6-Methylheptanoic acid
Overview
Description
6-Methylheptanoic acid is a medium-chain fatty acid . It is used as a reagent to prepare eponemycin analogues, which is an antibiotic . It is also an active component of the scent chemical of the brushtail possum .
Synthesis Analysis
The synthesis of 6-Methylheptanoic acid involves several reactions. For instance, it can be synthesized with lithium aluminium tetrahydride in tetrahydrofuran at 20℃ for 2 hours under an inert atmosphere . Other methods include reactions with hydrogen in ethanol, ammonia with dicyclohexyl-carbodiimide in dichloromethane for 10 hours, and phosgene at 50℃ for 13 hours .Molecular Structure Analysis
The molecular formula of 6-Methylheptanoic acid is C8H16O2 . The InChI code is 1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) and the InChI key is OEOIWYCWCDBOPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Methylheptanoic acid is a liquid to semi-solid substance . It has a molecular weight of 144.21 . It is stored in a sealed container at room temperature .Scientific Research Applications
Chemical Intermediate
Isooctanoic acid is a chemical intermediate used in the production of synthetic lubricants and petroleum additives . It plays a crucial role in the formulation of these products, contributing to their performance and efficiency.
Functional Liquids
This compound is also used in functional liquids such as automotive coolants . It helps in maintaining the temperature of the engine and prevents it from overheating, thus ensuring the smooth operation of the vehicle.
Metal Salts in Paint Driers
Isooctanoic acid is used in the creation of metal salts that are used in paint driers . These driers help in speeding up the drying process of paints, making them more efficient for use in various industries.
Plasticizers
It is used in the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity, flexibility, and reduce their brittleness. They play a crucial role in the manufacturing of flexible PVC products.
Stabilizers
Isooctanoic acid is used in the production of stabilizers . These are chemicals that inhibit the reaction of certain compounds with oxygen, thus preventing oxidation and maintaining the stability of the product.
Catalysts
This compound is also used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.
Pharmaceuticals and Synthetic Resins
As an important industrial intermediate, isooctanoic acid is mainly used in the synthesis of metals isooctanoate (cobalt, zirconium, molybdenum) and has a wide range of applications in pharmaceuticals and synthetic resins fields .
Bio-production Strategy
Isooctanoic acid is a promising alternative to existing petroleum-based methods for the production of free octanoic acid from biorenewable feedstocks . However, the bio-production strategy has been restricted by the low capacity of E. coli inherent fatty acid biosynthesis .
Safety and Hazards
6-Methylheptanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Relevant Papers One relevant paper is "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine" . This paper discusses the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine, which includes 6-Methylheptanoic acid as a substructure .
Mechanism of Action
Mode of Action
As a medium-chain fatty acid, it may interact with various enzymes and receptors within the body .
Biochemical Pathways
6-Methylheptanoic acid, also known as Isooctanoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms
Pharmacokinetics
It is known that fatty acids like 6-methylheptanoic acid are generally absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a medium-chain fatty acid, it may play a role in energy production and other metabolic processes .
properties
IUPAC Name |
6-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIWYCWCDBOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865871 | |
Record name | 6-Methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 6-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Methylheptanoic acid | |
CAS RN |
929-10-2, 25103-52-0 | |
Record name | 6-Methylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cekanoic C8 acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R20G8CX85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0 °C | |
Record name | 6-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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